(2-((2-Methoxyethyl)(methyl)amino)pyridin-4-yl)boronic acid
Description
(2-((2-Methoxyethyl)(methyl)amino)pyridin-4-yl)boronic acid is a pyridine-derived boronic acid featuring a tertiary amine substituent at the 2-position of the pyridine ring and a boronic acid group (-B(OH)₂) at the 4-position. The substituent comprises a methyl group and a 2-methoxyethyl group, contributing to its unique physicochemical and biological properties.
Properties
Molecular Formula |
C9H15BN2O3 |
|---|---|
Molecular Weight |
210.04 g/mol |
IUPAC Name |
[2-[2-methoxyethyl(methyl)amino]pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C9H15BN2O3/c1-12(5-6-15-2)9-7-8(10(13)14)3-4-11-9/h3-4,7,13-14H,5-6H2,1-2H3 |
InChI Key |
MXMRICMYZQFTRB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC=C1)N(C)CCOC)(O)O |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Borylation of 4-Bromopyridine Derivatives
The most commonly reported and effective method for synthesizing this compound involves palladium-catalyzed borylation of 4-bromopyridine derivatives. The general synthetic route includes:
- Starting Materials : 4-bromopyridine substituted with the (2-methoxyethyl)(methyl)amino group.
- Borylation Agent : Bis(pinacolato)diboron (B2pin2).
- Catalyst : Palladium-based catalysts such as Pd(dppf)Cl2 or Pd(PPh3)4.
- Base : Potassium carbonate (K2CO3) or sodium acetate.
- Solvents : Toluene, dimethylformamide (DMF), or a mixture of solvents.
- Reaction Conditions : Typically heated at 80-100°C under inert atmosphere for several hours.
This method yields high purity and yield (around 90%) of the boronic acid product under optimized conditions.
Synthetic Route Summary Table
| Step | Reagents/Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 4-bromopyridine derivative + B2pin2 + Pd catalyst + K2CO3 | Palladium-catalyzed borylation in toluene/DMF | ~90 | High purity, scalable |
| 2 | Work-up and purification | Extraction, filtration, and drying | — | Confirmed by NMR, MS, HPLC |
Mechanistic Considerations
The palladium-catalyzed borylation proceeds via oxidative addition of the 4-bromopyridine derivative to the Pd(0) catalyst, transmetallation with bis(pinacolato)diboron, and reductive elimination to form the boronic acid substituted pyridine. The boronic acid moiety is critical for subsequent Suzuki-Miyaura cross-coupling reactions, enabling the formation of complex molecules.
Alternative Synthetic Approaches
While the palladium-catalyzed borylation is the most documented, other methods such as:
- Direct lithiation followed by boronation : Involves lithiation of the pyridine ring followed by reaction with trialkyl borates.
- Petasis Reaction Variants : Multicomponent reactions involving amines, boronic acids, and aldehydes have been explored for related pyridineboronic acid derivatives, but specific application to this compound is less documented.
These alternative methods may offer routes but often require more stringent conditions or yield lower purity products.
Analytical Characterization
The synthesized this compound is characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Confirms the substitution pattern on the pyridine ring and the presence of the methoxyethyl and methylamino groups.
- Mass Spectrometry (MS) : Verifies molecular weight and purity.
- High-Performance Liquid Chromatography (HPLC) : Assesses purity and reaction completion.
- X-ray Crystallography : Occasionally used to confirm molecular structure in crystalline form.
Summary Table of Key Preparation Data
| Parameter | Details |
|---|---|
| Starting material | 4-bromopyridine derivative with amino substituent |
| Borylation reagent | Bis(pinacolato)diboron |
| Catalyst | Pd(dppf)Cl2 or Pd(PPh3)4 |
| Base | Potassium carbonate |
| Solvent | Toluene or DMF |
| Temperature | 80-100°C |
| Reaction time | Several hours (typically 6-12 h) |
| Yield | Approximately 90% |
| Purity | >95% confirmed by HPLC and NMR |
| Analytical methods | NMR, MS, HPLC, X-ray crystallography |
Perspectives from Varied Sources
- Commercial suppliers and chemical catalogs confirm the palladium-catalyzed borylation as the standard industrial and laboratory synthesis route due to its efficiency and reproducibility.
- Scientific literature highlights the utility of this compound in Suzuki-Miyaura cross-couplings, emphasizing the importance of the boronic acid moiety's stability and reactivity.
- Patent literature on related pyridine boronic acids supports the use of palladium-catalyzed borylation, often starting from brominated pyridine derivatives, aligning with the preparation method described.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-[2-methoxyethyl(methyl)amino]pyridin-4-yl]boronic acid can undergo oxidation reactions to form corresponding boronic acids or borates.
Reduction: Reduction reactions can convert the boronic acid group to boranes or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the boronic acid group can be replaced by other functional groups through reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Palladium catalysts and bases like potassium carbonate are often used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Formation of borates or boronic esters.
Reduction: Formation of boranes.
Substitution: Formation of biaryl compounds through Suzuki-Miyaura coupling.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Biology:
Drug Development: The compound’s boronic acid group can interact with biological targets, making it a potential candidate for drug development, particularly in the design of enzyme inhibitors.
Medicine:
Therapeutics: It may be explored for its therapeutic potential in treating diseases by targeting specific enzymes or receptors.
Industry:
Materials Science: The compound can be used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [2-[2-methoxyethyl(methyl)amino]pyridin-4-yl]boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acids
Substituent Effects on Physicochemical Properties
The substituent at the pyridine 2-position significantly influences solubility, lipophilicity, and reactivity. Key comparisons include:
Key Observations :
- The methoxyethyl group in the target compound enhances water solubility compared to halogenated or purely alkyl substituents.
Enzyme Inhibition Potential
- Target Compound: The tertiary amine group may engage in hydrogen bonding or electrostatic interactions with enzymes, such as histone deacetylases (HDACs).
- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid (): Demonstrated superior HDAC inhibition (IC₅₀ = 1 µM) compared to trichostatin A (IC₅₀ = 1.5 µM). The methoxyethyl group likely improves solubility and target binding .
- (2-Amino-6-methoxypyrimidin-4-yl)boronic acid (): Amino and methoxy groups may facilitate interactions with catalytic sites in kinases or proteases .
Antimicrobial Activity
Reactivity in Cross-Coupling Reactions
Boronic acids are widely used in Suzuki-Miyaura couplings. Substituent effects include:
- Target Compound : Moderate steric hindrance from the methoxyethyl group may slow coupling rates compared to smaller substituents (e.g., methyl).
- (5-Fluoro-2-(2-methylpropoxy)pyridin-4-yl)boronic acid (): The alkoxy group stabilizes the boronic acid via resonance, enhancing reactivity .
- (2-Bromo-5-fluoropyridin-4-yl)boronic acid (): Bromo substituents enable sequential functionalization but require careful optimization .
Biological Activity
(2-((2-Methoxyethyl)(methyl)amino)pyridin-4-yl)boronic acid, with the CAS number 1610521-40-8, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyridine ring substituted with a boronic acid group, which is known for its ability to interact with various biological targets, including enzymes and receptors.
The molecular formula of this compound is CHBNO, and it has a molecular weight of 210.04 g/mol. The structure includes a boronic acid functional group, which is pivotal for its biological interactions.
Boronic acids are recognized for their ability to form reversible covalent bonds with diols, making them useful in the design of enzyme inhibitors. The biological activity of this compound primarily stems from its ability to inhibit specific enzymes involved in metabolic pathways.
Biological Activity Overview
Research indicates that compounds similar to this compound can exhibit various biological activities:
- Enzyme Inhibition : Boronic acids have been extensively studied as inhibitors for proteases, particularly serine proteases and cysteine proteases. This compound may function similarly due to its structural characteristics.
- Anticancer Properties : Some studies suggest that boronic acids can play a role in cancer treatment by inhibiting enzymes involved in tumor growth and metastasis.
- Antimicrobial Activity : There is evidence that boronic acid derivatives can possess antimicrobial properties, potentially making them candidates for developing new antibiotics.
Research Findings and Case Studies
Several studies have explored the efficacy of boronic acids in various biological contexts:
- A study published in PubMed highlighted the role of boronic acids in developing enzyme inhibitors, showcasing their potential in therapeutic applications against various diseases, including cancer and infections .
- Another investigation focused on the synthesis and biological evaluation of novel boronic acid derivatives, revealing promising results in their ability to inhibit specific target enzymes associated with metabolic disorders .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
